[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol
Description
[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol (CAS: 1935220-71-5) is a cyclobutane-containing compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a hydroxymethyl group attached to the cyclobutyl moiety. This structure confers unique physicochemical properties, including polarity influenced by the pyridyl ring and steric effects from the strained cyclobutane ring.
Properties
IUPAC Name |
[1-(6-chloropyridin-3-yl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-2-8(6-12-9)10(7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAXPIRUXUWZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with cyclobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl and pyridyl groups on biological systems. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the pyridyl and cyclobutyl moieties. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, influenced by the presence of the pyridyl and cyclobutyl groups. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Cyclobutyl and Aromatic Moieties
Sibutramine-Related Compounds
Sibutramine-related compounds (e.g., USP Sibutramine Related Compounds A–D) share a cyclobutyl core but differ in aromatic substituents:
- Sibutramine Related Compound A : 2-Chlorophenyl substituent .
- Sibutramine Related Compound B : 3-Chlorophenyl substituent .
- Sibutramine Related Compound C : 4-Chlorophenyl substituent .
Key Differences :
- Aromatic System : The target compound uses a pyridyl ring, while Sibutramine analogues use phenyl rings. Pyridyl rings are more polar due to the nitrogen atom, enhancing water solubility compared to phenyl derivatives .
- Substituent Position : The 6-chloro substitution on the pyridyl ring (target) vs. 2-, 3-, or 4-chloro on phenyl (Sibutramine analogues) alters electronic effects. Chlorine at the 6-position on pyridine may increase electron-withdrawing effects, influencing reactivity and binding affinity .
1-(6-Chloropyridin-3-yl)ethanol (CAS: 23092-75-3)
This compound replaces the cyclobutylmethanol group with an ethanol moiety.
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS: 1281212-31-4)
This analogue features a pyrrolidinyl ring and a benzoyl group with chloro and fluoro substituents.
- Halogen Effects : The dual chloro-fluoro substitution introduces strong electron-withdrawing effects, which may enhance stability against oxidative degradation compared to the single chloro-substituted pyridyl ring in the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Aromatic System | Substituent(s) | LogP (Predicted) | Solubility (Water) | Key Functional Group |
|---|---|---|---|---|---|
| [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol | Pyridyl | 6-Cl | 1.8 | Moderate | Cyclobutylmethanol |
| Sibutramine Related Compound A | Phenyl | 2-Cl | 2.5 | Low | Cyclobutyl-dimethylamine |
| 1-(6-Chloropyridin-3-yl)ethanol | Pyridyl | 6-Cl | 1.2 | High | Ethanol |
| [1-(2-Cl-6-F-benzoyl)pyrrolidin-3-yl]methanol | Benzoyl-pyrrolidinyl | 2-Cl, 6-F | 2.1 | Low | Pyrrolidinylmethanol |
Notes:
- The pyridyl ring in the target compound reduces LogP (increased polarity) compared to phenyl-containing Sibutramine analogues .
- Ethanol-containing derivatives exhibit higher water solubility due to stronger hydrogen-bonding capacity .
Analytical Behavior
Table 2: Chromatographic Retention Times (HPLC)
| Compound | Relative Retention Time (RRT) | Key Structural Influence |
|---|---|---|
| This compound | ~1.45 (estimated) | Polar pyridyl group increases retention in reverse-phase HPLC |
| Sibutramine Related Compound A | 0.73 | Non-polar 2-chlorophenyl group |
| Sibutramine Related Compound B | 0.83 | Moderately polar 3-chlorophenyl |
Explanation :
- The pyridyl group’s polarity likely results in longer retention times compared to chlorophenyl analogues in reverse-phase chromatography .
Biological Activity
[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclobutyl group attached to a pyridine ring with a chlorine substituent. The presence of these functional groups may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully elucidated, but it is hypothesized that the chlorinated pyridine moiety enhances its potency.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as d-amino acid oxidase (DAO), which plays a role in amino acid metabolism. This suggests that this compound might affect metabolic pathways involving d-amino acids.
- Receptor Modulation : The compound may also interact with various receptors involved in inflammation and immune responses, although specific receptor targets remain to be identified.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of pyridine derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. Although specific data on this compound is not available, the trends indicate potential efficacy.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on similar compounds have shown a reduction in inflammatory markers when treated with pyridine derivatives. These findings suggest that this compound could share similar anti-inflammatory properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
